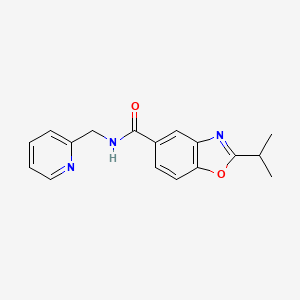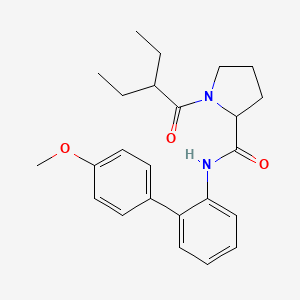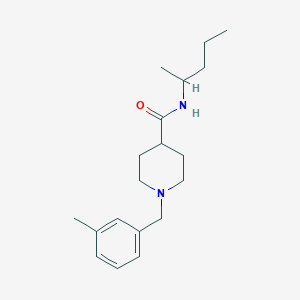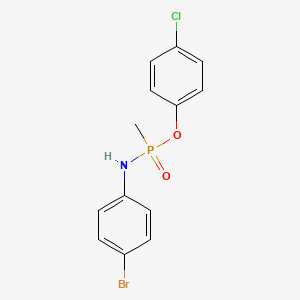
2-isopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as PBOX-15 and has been found to exhibit promising properties as a fluorescent probe for imaging cellular processes. In
作用機序
The mechanism of action of PBOX-15 involves its selective binding to nucleic acids, particularly DNA. PBOX-15 has been found to intercalate between the base pairs of DNA, resulting in a strong fluorescent signal. This property is due to the planar structure of PBOX-15, which allows it to stack between the base pairs of DNA. PBOX-15 has also been found to selectively bind to G-quadruplex structures, which are four-stranded structures formed by guanine-rich DNA sequences. This property makes PBOX-15 an excellent tool for studying the structure and function of G-quadruplexes, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
PBOX-15 has been found to have minimal biochemical and physiological effects, making it an excellent tool for studying cellular processes without interfering with normal cellular function. PBOX-15 has been shown to be non-toxic to cells at concentrations used for imaging studies, and does not affect cell viability or proliferation. This property makes PBOX-15 an excellent tool for studying cellular processes in live cells.
実験室実験の利点と制限
One of the main advantages of PBOX-15 is its high selectivity for nucleic acids, particularly DNA. This property allows for the specific detection of DNA structures and dynamics, as well as for the detection of DNA damage and repair processes. PBOX-15 also has minimal biochemical and physiological effects, making it an excellent tool for studying cellular processes without interfering with normal cellular function. However, one of the limitations of PBOX-15 is its relatively low quantum yield, which can limit its sensitivity for imaging studies. Additionally, PBOX-15 has limited solubility in aqueous solutions, which can limit its use in certain imaging applications.
将来の方向性
There are several future directions for the use of PBOX-15 in scientific research. One potential application is in the development of new imaging probes for studying DNA structure and dynamics. PBOX-15 could be used as a template for the development of new fluorescent probes with improved quantum yields and solubility properties. Another potential application is in the development of new probes for studying G-quadruplex structures, which are involved in a variety of cellular processes. PBOX-15 could be used as a starting point for the development of new probes with improved selectivity and sensitivity for G-quadruplexes. Additionally, PBOX-15 could be used in combination with other imaging probes for studying complex cellular processes, such as DNA replication and transcription. Overall, the potential applications of PBOX-15 in scientific research are numerous, and further research is needed to fully explore its potential.
合成法
The synthesis of PBOX-15 involves the reaction of 2-amino-N-(2-pyridinylmethyl)benzamide with isobutyryl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-isopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-5-carboxamide. The purity of the compound can be improved through recrystallization using a solvent such as ethanol.
科学的研究の応用
PBOX-15 has been extensively studied for its potential applications in scientific research. One of the most promising applications of PBOX-15 is as a fluorescent probe for imaging cellular processes. PBOX-15 has been found to selectively bind to nucleic acids, particularly DNA, and emits a strong fluorescent signal upon binding. This property makes PBOX-15 an excellent tool for studying DNA structure and dynamics, as well as for detecting DNA damage and repair processes.
特性
IUPAC Name |
2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)17-20-14-9-12(6-7-15(14)22-17)16(21)19-10-13-5-3-4-8-18-13/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUBGQAYEFRVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113552.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113569.png)
![5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6113574.png)
![N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)

![2-(1H-imidazol-1-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113591.png)

![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)

![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6113633.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6113639.png)
![6-(2-hydroxyethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B6113655.png)